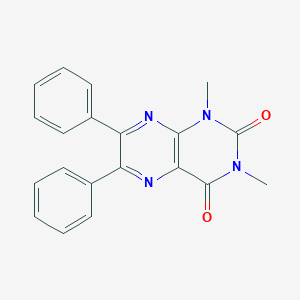
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione, commonly known as methylene blue, is a synthetic dye that has been used for various purposes in the medical field. It is a heterocyclic compound that has been used as a diagnostic tool, a therapeutic agent, and a research tool. Methylene blue has been used to treat various medical conditions, such as methemoglobinemia, malaria, and septic shock. In addition, it has been used as a stain in histology and microbiology.
作用机制
The mechanism of action of methylene blue is not fully understood. It is believed to work by inhibiting the activity of nitric oxide synthase, which leads to the production of nitric oxide. Nitric oxide is a signaling molecule that plays a role in various physiological processes, such as vasodilation and neurotransmission. By inhibiting the activity of nitric oxide synthase, methylene blue can reduce the production of nitric oxide and thereby modulate various physiological processes.
生化和生理效应
Methylene blue has various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and modulate the immune response. In addition, it has been shown to improve cognitive function and reduce inflammation. Methylene blue has also been shown to have antitumor effects.
实验室实验的优点和局限性
Methylene blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It can be used in various assays, such as cell viability assays, mitochondrial function assays, and oxidative stress assays. In addition, it has a long shelf life and can be stored at room temperature. However, methylene blue has several limitations for lab experiments. It can be toxic at high concentrations and can interfere with the activity of other compounds. In addition, it can be difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for the use of methylene blue in scientific research. It has been shown to have potential therapeutic effects for various medical conditions, such as Alzheimer's disease and cancer. Therefore, further research is needed to explore its potential as a therapeutic agent. In addition, methylene blue has been shown to have potential as a diagnostic tool for various medical conditions, such as septic shock and malaria. Therefore, further research is needed to explore its potential as a diagnostic tool. Finally, further research is needed to explore the mechanism of action of methylene blue and to identify its molecular targets.
合成方法
Methylene blue can be synthesized by several methods, including the oxidation of N,N-dimethylaniline with nitrobenzene, the reduction of methylene green, and the oxidation of 3,7-diaminophenothiazine. The most commonly used method is the oxidation of N,N-dimethylaniline with nitrobenzene. The reaction is carried out in the presence of sulfuric acid and sodium nitrite. The product is then purified by recrystallization.
科学研究应用
Methylene blue has been used in various scientific research applications. It has been used as a staining agent in histology and microbiology. It has also been used as a diagnostic tool for various medical conditions, such as methemoglobinemia and Alzheimer's disease. In addition, it has been used as a therapeutic agent for various medical conditions, such as septic shock, malaria, and cancer.
属性
CAS 编号 |
7499-94-7 |
|---|---|
产品名称 |
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione |
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-6,7-diphenylpteridine-2,4-dione |
InChI |
InChI=1S/C20H16N4O2/c1-23-18-17(19(25)24(2)20(23)26)21-15(13-9-5-3-6-10-13)16(22-18)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI 键 |
YWDWCRSCCCQSFM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
其他 CAS 编号 |
7499-94-7 |
Pictograms |
Acute Toxic; Irritant |
溶解度 |
0.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



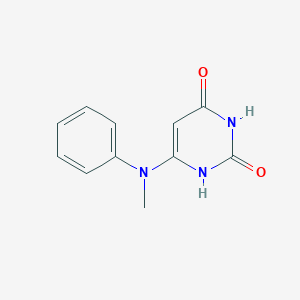
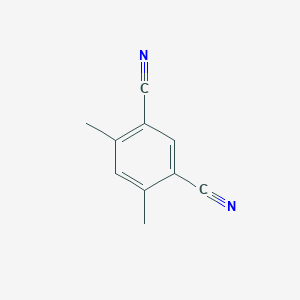
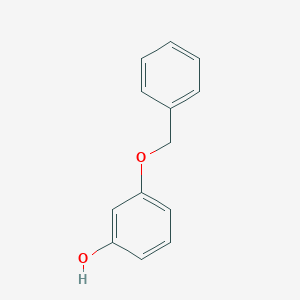
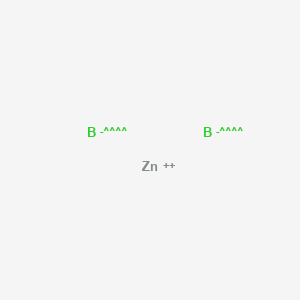
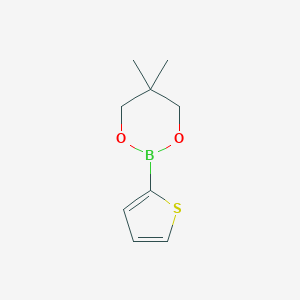
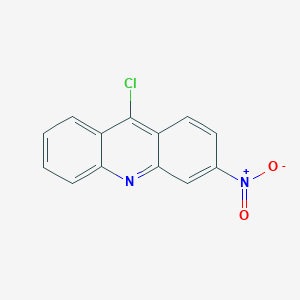
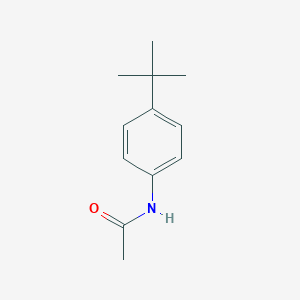
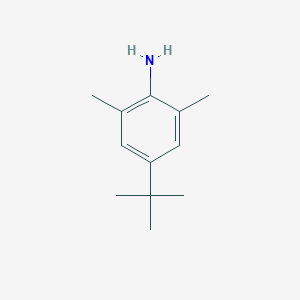
![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
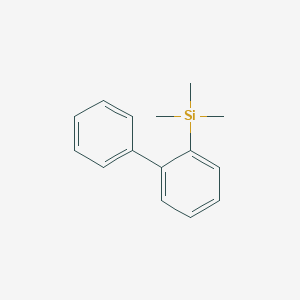
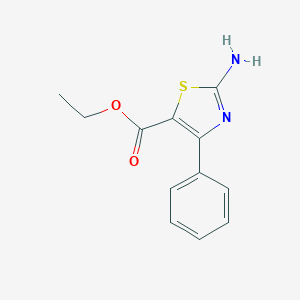
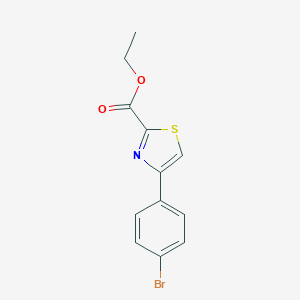
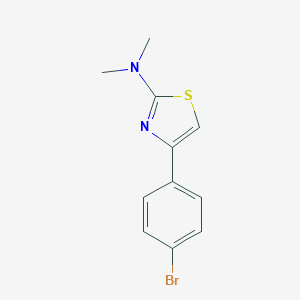
![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)